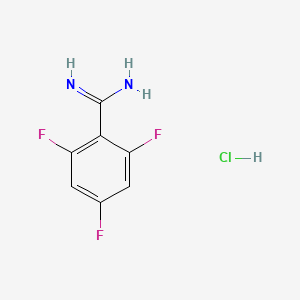

2,4,6-Trifluorobenzimidamide hydrochloride

Description

Properties

IUPAC Name |

2,4,6-trifluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYHITITVIAWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=N)N)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695839 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006047-63-7 | |

| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluorobenzimidamide Hydrochloride for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive technical overview of 2,4,6-Trifluorobenzimidamide Hydrochloride, a fluorinated aromatic amidine with potential applications in drug discovery and development.

Core Chemical Properties and Physicochemical Data

This compound is the hydrochloride salt of 2,4,6-trifluorobenzimidamide. The presence of three fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing its potential for specific biological interactions.

| Property | Value | Source |

| CAS Number | 1196151-55-9 | [1] |

| Molecular Formula | C₇H₆ClF₃N₂ | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| IUPAC Name | 2,4,6-trifluorobenzenecarboximidamide;hydrochloride | - |

| Appearance | Not specified (likely a crystalline solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not specified (expected to be soluble in polar solvents) | - |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached via the Pinner reaction, a classic method for converting nitriles to imidates and subsequently to amidines.[2][3] The likely starting material for this synthesis is 2,4,6-Trifluorobenzonitrile.

Proposed Synthetic Pathway: The Pinner Reaction

The Pinner reaction involves two key steps: the formation of an imidate hydrochloride (a Pinner salt) and its subsequent ammonolysis to the desired amidine hydrochloride.[2][4]

Step 1: Formation of the Imidate Hydrochloride

This step involves the acid-catalyzed reaction of 2,4,6-trifluorobenzonitrile with an alcohol, typically in the presence of anhydrous hydrogen chloride.[5]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction is highly sensitive to water, which would hydrolyze the nitrile or the intermediate imidate to the corresponding amide or carboxylic acid, respectively. Therefore, all reagents and solvents must be strictly anhydrous.[6]

-

Anhydrous HCl: Gaseous hydrogen chloride is used to protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[5]

-

Alcohol as Reagent and Solvent: A simple alcohol like methanol or ethanol can serve as both the nucleophile and the solvent.

-

Step 2: Ammonolysis of the Imidate Hydrochloride

The isolated or in-situ generated imidate hydrochloride is then reacted with ammonia to form the final product, this compound.

-

Causality of Experimental Choices:

-

Ammonia Source: Anhydrous ammonia, either as a gas or as a solution in an alcohol, is used as the nitrogen source for the amidine.

-

Temperature Control: The Pinner reaction and subsequent ammonolysis are often carried out at low temperatures to minimize the formation of by-products.[3]

-

Visualizing the Synthetic Workflow

Caption: Proposed Pinner reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

-

Reaction vessel with a gas inlet and drying tube

-

Magnetic stirrer

Procedure:

Step 1: Synthesis of Ethyl 2,4,6-trifluorobenzimidate hydrochloride

-

Dissolve 2,4,6-Trifluorobenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored.

-

Continue the HCl addition until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The imidate hydrochloride may precipitate as a white solid.

-

Collect the precipitated solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried ethyl 2,4,6-trifluorobenzimidate hydrochloride in anhydrous ethanol in a clean, dry flask at 0 °C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

-

Continue the reaction at low temperature until the starting imidate is consumed (monitoring by TLC or other appropriate methods).

-

The product, this compound, may precipitate from the reaction mixture.

-

Collect the product by filtration, wash with cold anhydrous ethanol and then anhydrous diethyl ether.

-

Dry the final product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Elemental analysis should also be performed to confirm the empirical formula.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is centered around the amidine functional group. The trifluorinated phenyl ring is relatively stable but will influence the acidity and reactivity of the amidine protons.

Potential as a Serine Protease Inhibitor

Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases such as trypsin.[7] The positively charged amidinium group mimics the side chains of arginine and lysine, which are natural substrates for these enzymes, allowing the inhibitor to bind to the active site. The trifluoro substitution on the phenyl ring of the title compound may enhance its binding affinity and selectivity for specific serine proteases.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacological profiles.[8][9] Specifically, trifluoromethyl groups can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of the drug.[9]

-

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.[8]

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[9]

Given these properties, this compound is a promising candidate for screening in drug discovery programs targeting serine proteases or other enzymes where a positively charged, metabolically stable moiety is desired.

Logical Relationship of Properties to Application

Caption: Relationship between the chemical features of this compound and its potential as a drug candidate.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the likely precursors and related compounds, the following precautions should be taken:

-

2,4,6-Trifluorobenzamide: Causes skin and serious eye irritation, and may cause respiratory irritation.[7]

-

2,4,6-Trifluorobenzonitrile: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10]

-

Hydrogen Chloride: A corrosive gas that can cause severe skin burns and eye damage.[11]

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a fluorinated aromatic amidine with significant potential in drug discovery, particularly as a serine protease inhibitor. While detailed experimental data for this specific compound are scarce, its synthesis is achievable through established methods like the Pinner reaction. The trifluorinated phenyl ring is expected to confer advantageous pharmacokinetic properties, making this compound a valuable subject for further research and development. As with any novel chemical entity, appropriate safety precautions must be observed during its synthesis and handling.

References

- Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Sigma-Aldrich. (2025).

-

Chemsrc. (n.d.). CAS#:1196151-55-9 | this compound. Retrieved from [Link]

- Synquest Labs. (n.d.).

- Wikipedia. (2023). Pinner reaction.

- J&K Scientific. (2025). Pinner Reaction.

- Fisher Scientific. (n.d.).

- De Kimpe, N., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Trifluoromethanesulfonic Acid.

- Sigma-Aldrich. (2024).

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- ResearchGate. (2013). (PDF) A Lewis acid-promoted Pinner reaction.

- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.

- National Institutes of Health. (2014).

- Wiley Online Library. (n.d.). THE CHEMISTRY OF THE BENZIMIDAZOLES.

- PubChem. (n.d.). 2,4,6-Trifluorobenzamide.

- National Institutes of Health. (n.d.). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)

- ResearchGate. (2025). The role of fluorine in medicinal chemistry | Request PDF.

- National Institutes of Health. (2025).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde.

- PubChem. (n.d.). 2,4,6-Trifluorobenzonitrile.

- PubChem. (n.d.). 2,4,6-Trichlorophenol.

- National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.

Sources

- 1. CAS#:1196151-55-9 | this compound | Chemsrc [chemsrc.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,4,6-Trifluorobenzimidamide Hydrochloride

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a compound is fundamental to its successful application. This guide provides a detailed technical overview of 2,4,6-Trifluorobenzimidamide hydrochloride, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document integrates known identifiers with predicted properties based on established computational models and data from structurally analogous compounds. Furthermore, it outlines robust, field-proven experimental protocols for its comprehensive characterization, ensuring a self-validating approach to its scientific investigation.

Compound Identification and Molecular Structure

A crucial first step in the characterization of any chemical entity is the establishment of its unequivocal identity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1196151-55-9 | [1] |

| Molecular Formula | C₇H₆ClF₃N₂ | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| IUPAC Name | 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride | [2] |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on computational models and the known properties of structurally similar compounds such as 2,4,6-trifluorobenzamide and other benzamidine derivatives. These predictions serve as a valuable starting point for experimental design.

| Property | Predicted Value/Range | Rationale/Methodology |

| Melting Point | >200 °C (with decomposition) | Hydrochloride salts of organic bases are typically high-melting crystalline solids. The related 2,4,6-Trifluorobenzamide has a reported melting point of 139-142 °C; the salt form is expected to be significantly higher. |

| Boiling Point | Decomposes before boiling | As a salt, it is not expected to have a defined boiling point at atmospheric pressure. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., acetonitrile, acetone). Insoluble in non-polar solvents (e.g., hexane, toluene). | The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to its ionic nature. Benzamidine derivatives often exhibit good solubility in polar solvents. |

| pKa | 9.5 - 11.0 | The amidine group is basic. The electron-withdrawing fluorine atoms on the benzene ring will decrease the basicity compared to unsubstituted benzamidine. This prediction is based on the influence of halo-substituents on the pKa of aromatic amines and amidines. |

| LogP (octanol-water partition coefficient) | 1.0 - 2.0 | The trifluorinated phenyl ring contributes to lipophilicity, while the charged amidinium group enhances hydrophilicity. Computational tools like SwissADME can provide estimations for this value[3]. |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar hydrochloride salts. |

Disclaimer: The values presented in this table are predictions and should be confirmed through experimental validation.

Proposed Analytical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of this compound. The following workflow outlines the key analytical techniques and their roles in elucidating the compound's properties.

Caption: Proposed analytical workflow for the characterization of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust framework for the experimental characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

Given the polar nature of the hydrochloride salt, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase method is recommended to achieve adequate retention and peak shape[4][5].

Instrumentation:

-

HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

-

Column: A polar-embedded C18 column or a HILIC column.

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

-

Start with a high percentage of organic phase (e.g., 95% B) for HILIC or a low percentage for reversed-phase.

-

Run a linear gradient to decrease (HILIC) or increase (reversed-phase) the organic phase over 10-15 minutes.

-

Include a column wash and re-equilibration step.

Detection:

-

UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic compounds).

-

MS detection in positive ion mode to observe the protonated molecule [M+H]⁺.

Causality behind choices: The acidic mobile phase modifier (formic acid) ensures the analyte remains protonated, which is beneficial for good peak shape on many stationary phases. The choice between HILIC and polar-embedded reversed-phase depends on the specific retention behavior observed; HILIC is often superior for very polar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure. Due to the presence of fluorine, ¹⁹F NMR will be particularly informative[6][7][8][9].

Sample Preparation:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons[10].

Experiments:

-

¹H NMR: To identify the number and environment of protons. The aromatic protons and the NH/NH₂ protons of the amidinium group should be observable. The protons on the nitrogen atoms of the hydrochloride salt are expected to be downfield compared to the free base[11].

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: To observe the fluorine signals. The chemical shifts and coupling patterns will confirm the 2,4,6-substitution pattern on the benzene ring[6][7][8][9].

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to definitively assign all signals.

Self-validation: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, provides a highly redundant and cross-verifiable dataset for unambiguous structure confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Instrumentation:

-

Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Method:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample directly or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode.

Expected Result:

-

The primary ion observed will be the protonated free base [C₇H₅F₃N₂ + H]⁺ with a calculated m/z that corresponds to the molecular weight of the free base. The high-resolution measurement will confirm the elemental formula. The chloride counter-ion is typically not observed in positive ion mode ESI-MS[12][13].

Stability Studies

For drug development applications, understanding the stability of the compound is critical. Forced degradation studies under ICH guidelines provide insights into the degradation pathways and help in developing stability-indicating analytical methods[14][15][16][17][18].

Conditions for Forced Degradation:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Analysis:

-

The stressed samples should be analyzed by the developed stability-indicating HPLC method to separate the parent compound from any degradation products.

Trustworthiness of the Protocol: By systematically subjecting the compound to a range of stress conditions and analyzing the outcomes with a validated HPLC method, a comprehensive and reliable stability profile can be established.

Conclusion

While experimental data for this compound is not yet widely available in the scientific literature, this guide provides a robust framework for its characterization. By leveraging predictive methods based on sound chemical principles and analogous structures, and by employing the detailed, self-validating experimental protocols outlined herein, researchers can confidently elucidate the physicochemical properties of this compound. This systematic approach ensures scientific integrity and provides the foundational knowledge necessary for its potential applications in drug discovery and development.

References

-

ChemSrc. This compound. [Link]

-

Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

-

Reddit. How to detect a HCl salt in organic compunds. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Optibrium. Small Molecule Optimisation. [Link]

-

NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

NIH. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride. [Link]

-

WHO. Annex 10 - ICH. [Link]

-

Chromatography Forum. standard different salt form to that of sample. [Link]

-

SwissADME. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

University of Washington. An Overview of Fluorine NMR. [Link]

-

FDA. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

Sources

- 1. CAS#:1196151-55-9 | this compound | Chemsrc [chemsrc.com]

- 2. PubChemLite - 2,4,6-trifluorobenzene-1-carboximidamide hydrochloride (C7H5F3N2) [pubchemlite.lcsb.uni.lu]

- 3. SwissADME [swissadme.ch]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. biophysics.org [biophysics.org]

- 10. reddit.com [reddit.com]

- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. standard different salt form to that of sample - Chromatography Forum [chromforum.org]

- 13. reddit.com [reddit.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 18. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2,4,6-Trifluorobenzimidamide Hydrochloride, a fluorinated aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. While a direct, one-pot synthesis is not prominently described in the literature, this document outlines a robust and logical three-step approach starting from the commercially available precursor, 2,4,6-trifluorobenzonitrile. The synthesis leverages the classical Pinner reaction to form a key imidate intermediate, which is subsequently converted to the target amidine hydrochloride. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, detailed experimental protocols, and critical safety considerations to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Rationale

Fluorinated organic molecules are cornerstones of modern pharmaceutical and agrochemical research. The incorporation of fluorine atoms into a molecular structure can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] this compound represents a valuable building block, featuring a trifluorinated phenyl ring coupled with a reactive benzimidamide moiety. The amidine group is a well-known pharmacophore found in numerous bioactive compounds and serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles.[2][3]

This guide proposes a reliable synthesis pathway that proceeds through well-established and high-yielding reaction classes, ensuring a high degree of confidence in its practical application. The chosen strategy is based on a retrosynthetic analysis that identifies 2,4,6-trifluorobenzonitrile as the logical and readily accessible starting material.[1][4][5][6]

Retrosynthetic Analysis

The target molecule, this compound, can be conceptually disconnected at the carbon-nitrogen bonds of the amidine group. The most logical and well-precedented disconnection leads back to an imidate intermediate, which in turn arises from the corresponding nitrile. This retrosynthetic approach is visualized below.

Caption: Retrosynthetic pathway for 2,4,6-Trifluorobenzimidamide HCl.

Proposed Forward Synthesis Pathway

The forward synthesis is a three-step process commencing with 2,4,6-Trifluorobenzonitrile. Each step is designed to be high-yielding and utilizes standard laboratory techniques.

Caption: Overall forward synthesis pathway.

Step 1: Synthesis of Ethyl 2,4,6-trifluorobenzimidate Hydrochloride (Pinner Salt)

Principle and Mechanistic Insight: The Pinner reaction is a classic acid-catalyzed method for converting nitriles into imino ester salts, also known as Pinner salts.[7][8] The reaction mechanism is initiated by the protonation of the nitrile nitrogen by strong acid (anhydrous HCl), which significantly increases the electrophilicity of the nitrile carbon.[9][10] This activation facilitates nucleophilic attack by a molecule of anhydrous ethanol. Subsequent proton transfer yields the thermodynamically stable ethyl imidate hydrochloride salt.[11] It is critical to perform this reaction under strictly anhydrous conditions, as any moisture will lead to the hydrolysis of the Pinner salt intermediate to the corresponding ester, a common side reaction.[9][10] Low temperatures are also employed to prevent the decomposition of the imidate salt.[8][12]

Detailed Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a drying tube (filled with CaCl₂) on the outlet.

-

Reagents: To the flask, add 2,4,6-trifluorobenzonitrile (1.0 eq) and anhydrous diethyl ether or dichloromethane (approx. 0.2 M concentration). Add anhydrous ethanol (1.1 eq).

-

Reaction: Cool the stirred solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate. A white precipitate of the Pinner salt should begin to form.

-

Monitoring: Monitor the reaction by periodically taking a small aliquot, quenching it with a basic solution (e.g., NaHCO₃), extracting with ether, and analyzing by Thin Layer Chromatography (TLC) to check for the disappearance of the starting nitrile.

-

Work-up: Once the reaction is complete (typically after 2-4 hours), stop the flow of HCl gas. Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid, Ethyl 2,4,6-trifluorobenzimidate hydrochloride, under vacuum in a desiccator. This intermediate is typically used in the next step without further purification.[8]

Step 2: Synthesis of this compound via Ammonolysis

Principle and Mechanistic Insight: Pinner salts are versatile intermediates that readily react with nucleophiles.[7][13] In this step, the ethyl imidate hydrochloride is treated with ammonia in a nucleophilic substitution reaction. Ammonia attacks the electrophilic imine carbon, leading to a tetrahedral intermediate. The elimination of ethanol from this intermediate, followed by proton exchange, yields the final amidinium salt, which is the protonated form of the amidine.[2][10] This reaction is known as ammonolysis and provides a direct route from the imidate to the target amidine hydrochloride.[14]

Detailed Experimental Protocol:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend the Ethyl 2,4,6-trifluorobenzimidate hydrochloride (1.0 eq) from the previous step in anhydrous ethanol.

-

Reaction: Cool the suspension to 0-5°C. Bubble ammonia gas through the stirred mixture or, alternatively, add a saturated solution of ammonia in ethanol.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the product and consumption of the imidate. The reaction is typically complete within several hours at room temperature or with gentle heating (e.g., 30-40°C).[10]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is this compound.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for amidine hydrochlorides is a mixture of ethanol and diethyl ether or acetonitrile.[15][16] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization. Below is a summary of the expected reaction parameters and the key analytical data for structural elucidation.

Table 1: Summary of Reaction Parameters

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Pinner Reaction | 2,4,6-Trifluorobenzonitrile | Anhydrous EtOH, Dry HCl | Diethyl Ether | 0 | 2-4 | >90 |

| 2 | Ammonolysis | Ethyl 2,4,6-trifluorobenzimidate HCl | Ammonia (gas or solution) | Ethanol | 0 to RT | 4-10 | 75-85 |

Table 2: Expected Analytical Characterization Data

| Compound | Technique | Expected Observations |

| 2,4,6-Trifluorobenzonitrile | ¹H NMR (CDCl₃) | Aromatic region: δ ~7.0-7.2 ppm (triplet of triplets, 2H). |

| ¹³C NMR (CDCl₃) | Aromatic carbons showing C-F coupling; Nitrile carbon (CN) ~115 ppm. | |

| IR (KBr, cm⁻¹) | Strong C≡N stretch around 2230-2240 cm⁻¹. C-F stretches around 1100-1300 cm⁻¹. | |

| Ethyl 2,4,6-trifluorobenzimidate HCl | ¹H NMR (DMSO-d₆) | Aromatic region: δ ~7.3-7.6 ppm. OCH₂ protons: quartet ~4.5 ppm. CH₃ protons: triplet ~1.4 ppm. Broad NH₂⁺ signals. |

| IR (KBr, cm⁻¹) | Disappearance of C≡N stretch. Appearance of C=N stretch ~1650-1680 cm⁻¹. | |

| 2,4,6-Trifluorobenzimidamide HCl | ¹H NMR (DMSO-d₆) | Aromatic region: δ ~7.4-7.7 ppm. Broad, exchangeable NH₂ signals ~9.0-9.5 ppm.[17][18] |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons showing C-F coupling. Amidine carbon (C(NH)NH₂) ~165 ppm.[19] | |

| HRMS (ESI⁺) | Calculated m/z for C₇H₅F₃N₂ [M+H]⁺: 175.0427; Found: [Expected value ± 5 ppm]. |

Experimental Workflow Visualization

The following diagram illustrates the key decision points and processes in the synthesis workflow, emphasizing quality control and purification.

Caption: Detailed experimental workflow for the synthesis.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques.

-

Hydrogen Chloride (gas): Corrosive and toxic. Handle with extreme care using appropriate gas handling equipment. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for any excess gas.

-

Ammonia (gas/solution): Corrosive and has a pungent odor. Use in a well-ventilated area.

-

Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Fluorinated Compounds: While generally stable, fluorinated aromatic compounds should be handled with care. Avoid inhalation of dusts or vapors.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory at all times.

Conclusion

This guide details a logical and robust synthetic pathway for producing this compound. By leveraging the well-established Pinner reaction followed by ammonolysis, researchers can reliably access this valuable fluorinated building block from its corresponding nitrile precursor. The provided protocols, mechanistic insights, and characterization guidelines offer a comprehensive framework for the successful synthesis and validation of the target compound, enabling its further application in the development of novel pharmaceuticals and advanced materials.

References

- Grokipedia. Pinner reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGveaCSBgrXYTNCF4-CFOOYtbHu8I3JknsMd9zEQAResdxU8I6mpNbXovco274s8NoUNPVxMUkwa1LEZmLs8q8kpxKw7uNxe1sXnX5M9opfVILtTPRfJw6oJBTirVpbjQX135ZF6qc=]

- Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFswj5lnHUMV5ddXE9EbC9nMBSfyW2rduSM5sI7VnQTkwSR_gLn5x3RD7KlhsVML0u13cjBoXYWM3kjBipXnZzqRxP7Dr1UYxjIfTtSVcVuNnbU_J0DtbBhyeNkUmXo8aipTT36mfRDNAEyfTd7MHSunvQLVCPu0D1chmajaROkZAPzN5oySf9IIqceqaZhKmVEhj3R2n-ffsIrdOBuB5327emdJMjl7vSsFzoXUGnH5yoJ3pozZ6MH2w==]

- Wikipedia. Pinner reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Sv-VSLx2m8uyUBVyUx-7D9f3W4rh7TE3YfP1gBPb9fD0jPYNS8cNFAba6zbNP-zE6oq9IcqCr8WLZ_DHsdZKp5RufgSsXGXRFzEGWFtZtSJFDHnlxggd0D0BKfGiGJlFy1zJi2szkA==]

- NROChemistry. Pinner Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjd8QPXNeGgZsTcY0LdHIurw_67Iib688mPMZ6_MeVSuK8WW0Gsh3SXjG3hfN-cgeSTYAX-9CHwLQodgRtIYyI7Wqi_ewpb38DajLFyT4cCNCbBwGH6K67b-RWErP_ZuCvdOb]

- ECHEMI. 2,4,6-Trifluorobenzonitrile Use and Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzZiP8_Sbx6yk2SPGkVWNvqGdCLx0GgJl4odV9cAoeSr7D0Fkns9py5_kTJSVEUDBUeWJKwEySmR00PXzjasobcDIJqU1ewOGcRHgNUpNpto3O9j0XM3B7vVe8iW-uJlrdn2zUuYAVJ6zJaWPkpT8fNdnt3U7UG7D9Ukz5zYWLz4cJUO9fyA5B678=]

- Organic Chemistry Portal. Pinner Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHwyLsKsDq-aqU2MwCEkw_UpnoaSXOvRI5DEhF-qZVguRTFe0Gkq257xzV9fTnHfl6ROfTEU5pyJzWfW0I8g0tI67mMhY9TtZjXPSAmdbSRcYpRWuuIKj60lKobtEGKX4wW5dU8irihoOQXIAynQmOm0bpEMA5TQoPbutersk6uQ==]

- Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6EnEkWPD0jSuuCFKd2m7cWflYtgEt-oXPOOw365pkNUBFv5n9zjTTULWWbF2MoCrxsN2Q8bX0ivz3egAcou-zNvjom0oilPV-A9hbds2qoKcYUep6UhBtutN7QB0rhMmsPwZpXEOKCqi7GQDGjjs3RYGYI4_XxfMoSgKxN0BlOl-5jnioehcGKA==]

- RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4e2DpaoZANFrltu-qzFDlt7T2c_kEuaaU7kqgNtM9BaOMdgv7RffopXI62ilHxMzz9-cOQNuSuAKdqbUJH2LJe1-bNQFu0vK5yDkmT0UBrbKCVCckTJSPvcF7JhCapReNDUqOI4GkNrCNCwdyyJSxq1YLFlbWqqha]

- American Cyanamid Co. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmEjEjWHDbjqw1gMi6FjLK3JeHF-iysXa9jgbO-ecOo6pCs3ZBGiTCyfTNOWHvLwGZTKGmgPaYN34pPgewKPCCtPnHo-gYZYyqFpPMRmTQ7cgb_WQvKKg15cWEvZr_ujrYAbLDCT2eWHiUgg==]

- MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpfPo6iU_uvxqcWjpQBWTqoY6WNuQf0li_1lYuOpAsMf3feTnXHJR4mzc8i11tl3rZfUzaG-L44PR8OAa5qpGdNzAAjluTmM9b82uGB5W2pN2fKBObqmY0VWPzfXo_Ky5y]

- Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG34i_xJYs6uFNpoQiXuNT4bjN9Aq035KyB4e-HNzPm1CqsLaVu_SY3C4wW3j4Tq_W3iun8l_JlWNVd2J4gr5Hk2m3e9GOsytnX80fNNJ_eW3y73hev7IeuuA02CqYYNBw-U8VefSclsY24F9SS6Jw=]

- Benchchem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1XHfRWo6M3hUJDg_8HuoQMy1I9om4Y_Ek3gY04hdtLJPUekjbaeJHc_JpvwPrnF5Oq8oOgqtXEaxgTGbzyGn2fZqVLul_WEJl2bQ7gsjWF7UZPaCWPOJqbyF4seXZB_Wf71mN4Yi07MXEexmrCh1mo_7cGJ4YlrKB5QGZvIkmqbo20ry0wW3dK3WHTd_O5KoeOPgqu2hnWHVxSutFXfoLA-a7e34Cegd6tfvswf-Kd1cd32UXFv24KzUB0IpRyZw7S1Jklb1etQ==]

- Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE96AlvhEFHsj9PGJhl27_mqu1GzwQxQnMa0K1747bp1bCz_VaBqoplVPgP069eOFKYV3oMfJXxYWRM7Lx7gyiW7YowS8UmuvqAu5x1GJdcqOr6YEBvqBN8pIRNTWyPvFKhc_fZL6tsDf6PujXDNwgD8XvQ3Kkoi-5ver42yQxcn6O0N-dtKEXI5NFnbbdfJCQEWOlyX6zieD5aBTl5_1Ne]

- SpectraBase. Benzamidine HCl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-ABBPjokGUK6MNvjc1eDWthKkrSpe3I0yvLyUf7j9QrUD5ptmDjZdcW5ioXTpOF5dGmVDQYk_U_fIaFnW3-L9_nu2sk8I26QCrhi8wzVIR5kg5uz4G1r3DZq11vwMI5OJoe-lhOa]

- ChemicalBook. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiv3K3wrzvGzvcCyMTy4yN8VdOAWhuEOsG40jd7AAoEXS917wOxteMWEj_vIywOcB_eNeXaJPNiulDPyC9Nx7ffekghSXf6FVpgctkOG5BaYdfwEgnF1YR8kv4RV4b6K6cHymEy3jZorCy-ZvvUuGer71tJDrh]

- Google Patents. US6204385B1 - Process for preparing amidines. [URL: https://vertexaisearch.cloud.google.

- China Customized 2,4,6-Trifluorobenzonitrile Manufacturers Suppliers Factory - Quotation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ2CXsotYAquTL2tBR2Q6HgmSRlgRQiq8z8i6fqvqRVw1oqdmJiX5WlyuBMfDN2qay3rBjbEPDi4bAUXk2zadvMW1cmgcUQGF6cFWvr7MCWZloXf5oCzk683J2SPwTEqoikVQt-s3YAMMUwgqfabElsHCMh4lTJp8DClG2vkNuaPyzojiHKs_PUtg=]

- ChemicalBook. 2,4,6-Trifluorobenzonitrile | 96606-37-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVzcrlF1SUeWdpcW6Yu78mcwJWkXRf9DZN2eM-DFNTZcmEftPxijNx0pKkPwl1ndPnOnyeMlhBast-pomUrKx6yfUeBi0cPbVa6-InJ2-V4pRsr-vD2gTPvrBTaTSk_16V2Ym5knzuRsD84JYNWohSJehuH6iJg0OdA2km1npM3Q==]

- J&K Scientific. Pinner Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Bw5OTPt7FvlM2GqMM4PqVj5LL8xG2qbasKWgnDcbFrHTR10zbdpNC0XnVsxae9gi2ftTM6lek7w86Wm2eVfCQHk5xrqOpq32aqSWTSGj9d7TKLe05INlvyENx0G0-fwGkSjh9sMB1qBmnLojSJv1NTKWT6M=]

- Beilstein Journals. A Lewis acid-promoted Pinner reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpVmVZ_rkYDJAnn8TRMAMZ8E6Qi-ulKPnT9q4bP9EOwpQ8m2UP0a2hZRWoSGuMR7VQokFMC9IgYshvJKlwYUeoitCDX4LHrZI_72Gsne2R9EaJbVJaFwmyUaLnBQU-JVh8Top3G6h20d8cppNhxJHyvhFkYelVs9gF5unmXCDB28ClOiE=]

- ChemicalBook. Benzamidine hydrochloride synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd3cjdcyT8Jpfc7E0N5TwHOMQhq-ROYl_nXLxscWO5ETGZ8QYeac-NcjzhfQ2cfVUVXJqkmAY5UOc0UVlG6onTp5pqCTj5WSnznCwIKUz6ivLQNsrAByuUcWYfPruB-aQ4XH-5ZgrS7bf6BqnWeF_WC4NVouPwZVO3Ry2fk_ap]

Sources

- 1. innospk.com [innospk.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sciforum.net [sciforum.net]

- 4. echemi.com [echemi.com]

- 5. kaibangchem.com [kaibangchem.com]

- 6. 2,4,6-Trifluorobenzonitrile | 96606-37-0 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

- 11. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Pinner Reaction [organic-chemistry.org]

- 14. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]

- 19. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

A Roadmap to Elucidating the Mechanism of Action for Novel Fluorinated Benzimidamides such as 2,4,6-Trifluorobenzimidamide hydrochloride

An in-depth technical guide has been requested on the core mechanism of action of 2,4,6-Trifluorobenzimidamide hydrochloride for an audience of researchers, scientists, and drug development professionals. An initial search has revealed that this specific compound is not well-documented in publicly available scientific literature. Therefore, this guide will provide a comprehensive framework for elucidating the mechanism of action for a novel compound such as this, based on its chemical structure and established methodologies in drug discovery. This approach will provide a valuable and practical resource for the target audience.

Abstract

Novel chemical entities, such as this compound, present both a challenge and an opportunity in drug discovery. While their mechanisms of action are unknown, a systematic and multi-tiered approach can effectively unravel their biological functions. This guide presents a comprehensive roadmap for researchers to determine the mechanism of action of such compounds, from initial target identification to in vivo validation. We will explore a range of experimental techniques, data analysis strategies, and the logical framework required to build a robust understanding of a compound's pharmacological effects. The benzimidamide core, present in several FDA-approved drugs, suggests potential interactions with a variety of biological targets, and the trifluorophenyl moiety can significantly influence properties like metabolic stability and binding affinity.

Introduction: Deconstructing this compound

The structure of this compound suggests several avenues for investigation. The benzimidamide core is a privileged scaffold in medicinal chemistry, found in drugs with diverse mechanisms, including proton-pump inhibitors (e.g., omeprazole), angiotensin II receptor blockers (e.g., candesartan), and anthelmintics (e.g., albendazole). The presence of three fluorine atoms on the phenyl ring is also significant. Fluorination is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Given this structural information, a logical first step is to hypothesize potential target classes. These could include G-protein coupled receptors (GPCRs), ion channels, enzymes (such as kinases or proteases), and nuclear receptors. A systematic investigation is required to identify the specific target(s) and delineate the downstream signaling pathways.

Tier 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of this compound. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

In Silico Target Prediction

Computational methods can provide initial hypotheses about potential targets by comparing the compound's structure to databases of known ligands.

-

Pharmacophore Modeling: This involves creating a 3D model of the compound's essential features for biological activity and screening it against databases of protein structures.

-

Molecular Docking: This method predicts the preferred orientation of the compound when bound to a target protein.

Experimental Target Identification

Experimental approaches are essential to confirm computational predictions and to discover novel targets.

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.

-

Chemical Proteomics: This involves using a tagged version of the compound to identify its targets in a cellular context. Techniques like Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct target engagement in intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Grow the cells of interest to 80-90% confluency.

-

Compound Treatment: Treat the cells with this compound or a vehicle control for a specified time.

-

Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

-

Heating Gradient: Aliquot the lysate into several tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant by Western blot using an antibody against the putative target protein. A shift in the melting curve upon compound treatment indicates direct target engagement.

Caption: Tier 1 Workflow for Target Identification.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular environment.[1][2][3][4][5][6] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[3][6][7][8] This technique can be used in various stages of drug discovery, from hit confirmation to lead optimization, and can be adapted for high-throughput screening.[2][3]

Tier 2: Cellular and Phenotypic Assays

Once a putative target is identified, the next step is to understand the compound's effect on cellular physiology. This involves a battery of assays to characterize its phenotypic effects and to confirm that these effects are a consequence of its interaction with the identified target.

Cell Viability and Proliferation Assays

These assays determine the compound's effect on cell survival and growth.

-

MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

-

BrdU/EdU Incorporation Assays: These assays measure DNA synthesis and are a direct measure of cell proliferation.

Target-Specific Functional Assays

These assays are designed to measure the functional consequences of the compound's interaction with its target. For example:

-

If the target is a kinase: A Western blot analysis can be used to measure the phosphorylation of its downstream substrates.

-

If the target is a GPCR: A calcium flux assay or a cAMP assay can be used to measure receptor activation or inhibition.

-

If the target is an ion channel: Electrophysiological techniques, such as patch-clamping, can be used to measure changes in ion flow.

Target Knockdown/Knockout Validation

To confirm that the observed cellular effects are mediated by the identified target, experiments using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein are crucial. If the compound's effects are diminished or abolished in the target-depleted cells, it provides strong evidence for on-target activity.

Data Summary: Hypothetical Cellular Assay Data for this compound

| Assay Type | Cell Line | IC50 / EC50 (µM) | Endpoint Measured |

| Cell Viability (MTT) | Cancer Cell Line A | 5.2 | Metabolic Activity |

| Cell Proliferation (BrdU) | Cancer Cell Line A | 3.8 | DNA Synthesis |

| Kinase Substrate Phosphorylation | Cancer Cell Line A | 1.5 | p-Substrate Levels |

| Cell Viability (MTT) | Target Knockdown A | > 50 | Metabolic Activity |

Tier 3: In-depth Pathway Analysis

With the target validated and the cellular phenotype characterized, the next step is to understand the broader impact of the compound on cellular signaling networks. This is achieved through "omics" approaches that provide a global view of the changes occurring within the cell.

Transcriptomics (RNA-seq)

RNA sequencing (RNA-seq) provides a snapshot of the entire transcriptome, revealing which genes are up- or down-regulated in response to compound treatment. This can help to identify the signaling pathways that are modulated by the compound.

Proteomics and Phosphoproteomics

Mass spectrometry-based proteomics can identify changes in the abundance of thousands of proteins. Phosphoproteomics, a specialized form of proteomics, focuses on changes in protein phosphorylation, providing direct insights into the activity of signaling pathways.

Caption: Tier 3 Workflow for Pathway Analysis.

Tier 4: In Vivo Validation

The final step in elucidating the mechanism of action is to validate the findings in a whole-organism context. This is typically done using animal models that are relevant to the disease indication for which the compound is being developed.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

PK studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

-

PD studies measure the effect of the compound on its target in the animal model. This can involve measuring target engagement in tissues or analyzing biomarkers of target activity.

Efficacy Studies

These studies are designed to determine if the compound has the desired therapeutic effect in the animal model. For example, in a cancer model, this would involve measuring tumor growth inhibition.

Conclusion

Determining the mechanism of action of a novel compound like this compound is a complex but essential part of the drug discovery process. The multi-tiered approach outlined in this guide, combining computational, biochemical, cellular, and in vivo studies, provides a robust framework for building a comprehensive understanding of a compound's pharmacological effects. By following this roadmap, researchers can increase the probability of successfully advancing novel compounds from the laboratory to the clinic.

References

-

Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Almqvist, H. et al. (2016). CETSA simplifies high-throughput compound screening and provides a mechanism of action. Nature Communications, 7, 11542. [Link]

-

Miettinen, T. P. et al. (2018). Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib. The EMBO Journal, 37(12), e98382. [Link]

-

Savitski, M. M. et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CETSA [cetsa.org]

A Technical Guide to the Potential Biological Activity of 2,4,6-Trifluorobenzimidamide Hydrochloride

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2,4,6-Trifluorobenzimidamide Hydrochloride. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to build a predictive framework for its potential pharmacological profile. By examining the biological activities of molecules with similar structural motifs—such as fluorinated benzamides, benzimidazoles, and compounds containing trifluoromethyl groups—we can hypothesize potential mechanisms of action and outline robust experimental workflows for their validation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of other cellular processes.

Introduction: Chemical Profile and Rationale for Investigation

This compound is a halogenated aromatic compound with the molecular formula C7H6ClF3N2[1]. The presence of a trifluorinated benzene ring and an imidamide functional group suggests a high potential for biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The trifluoromethyl group, in particular, is known to influence the electronic properties of a molecule and can be critical for interactions with biological targets[2][3]. The imidamide group, being a bioisostere of an amide or a guanidine, can participate in hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets.

The rationale for investigating this compound is built upon the established activities of structurally analogous compounds. For instance, various benzamide derivatives have demonstrated a wide range of pharmacological effects, including antiemetic and antimicrobial properties[4][5]. Furthermore, the benzimidazole scaffold is a well-known pharmacophore present in numerous antifungal and anti-parasitic drugs[2][6]. This guide will, therefore, extrapolate from these known activities to propose a roadmap for the systematic evaluation of this compound.

Potential Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

Hypothesis: this compound may exhibit antibacterial activity by targeting essential bacterial enzymes, such as Filamenting temperature-sensitive mutant Z (FtsZ).

Supporting Evidence: Novel 2,6-difluorobenzamide derivatives have been synthesized and shown to act as FtsZ inhibitors[4]. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and eventual cell death. These derivatives were found to have potent activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range[4].

Proposed Mechanism: The trifluorinated phenyl ring of this compound could potentially bind to a hydrophobic pocket in the FtsZ protein, while the imidamide group could form key hydrogen bonds, disrupting FtsZ polymerization and function.

Caption: A generalized experimental workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for this compound, the analysis of structurally related compounds provides a strong foundation for hypothesizing its potential biological activities. The proposed areas of investigation—antimicrobial, enzyme inhibition, and anti-parasitic activities—are supported by a solid body of literature on similar chemical scaffolds. The experimental workflows detailed in this guide offer a clear and logical path for the systematic evaluation of this compound.

Future research should focus on the synthesis and purification of this compound, followed by the execution of the proposed screening assays. Positive hits in these initial screens should be followed by more in-depth mechanistic studies, such as specific enzyme kinetics and cellular assays, to elucidate the precise mechanism of action. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents.

References

-

2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. Ma, S., et al. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 995-999. [Link]

-

Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC - PubMed Central. Gunda, V., et al. (2022). RSC Medicinal Chemistry, 13(5), 596-604. [Link]

-

CAS#:1196151-55-9 | this compound | Chemsrc. ChemSrc. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. Angeli, A., et al. (2014). Molecules, 19(9), 13882-13895. [Link]

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF - ResearchGate. Carta, A., et al. (2008). Il Farmaco, 63(1), 33-40. [Link]

-

Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed. Kumar, A., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(15), 5075-5077. [Link]

-

Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi - MDPI. Li, Y., et al. (2016). Molecules, 21(11), 1574. [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed. Hernández-Luis, F., et al. (2011). European Journal of Medicinal Chemistry, 46(1), 266-273. [Link]

-

Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology - PMC. Garabrant, D. H., & Philbert, M. A. (2002). Journal of Toxicology and Environmental Health, Part B, 5(4), 233-257. [Link]

-

Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed. Wu, C. C., et al. (2024). European Journal of Medicinal Chemistry, 270, 117169. [Link]

-

BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC - PubMed Central. Hill, O., et al. (2022). Journal of Medicinal Chemistry, 65(13), 9015-9031. [Link]

-

2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. National Center for Biotechnology Information. [Link]

-

Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - NIH. Wujec, M., et al. (2020). Molecules, 25(16), 3737. [Link]

-

Inhibition of Toxoplasma gondii by 1,2,4-triazole-based compounds: marked improvement in selectivity relative to the standard therapy pyrimethamine and sulfadiazine. Stefanska, J., et al. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2426. [Link]

-

CAS#:1196151-55-9 | this compound | Chemsrc. ChemSrc. [Link]

Sources

- 1. CAS#:1196151-55-9 | this compound | Chemsrc [chemsrc.com]

- 2. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Application of 2,4,6-Trifluorobenzimidamide Hydrochloride in Early-Stage Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic utilization of 2,4,6-Trifluorobenzimidamide Hydrochloride as a novel scaffold in early-stage drug discovery. We will delve into its synthesis, predicted physicochemical properties, and a structured workflow for its evaluation, from computational assessment to target identification and validation.

Introduction: The Rationale for Investigating this compound

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1] The subject of this guide, this compound, is a compound of significant interest due to the convergence of two key structural motifs: a trifluorinated phenyl ring and a benzimidamide group. While this specific molecule is not extensively documented in public literature, an analysis of its constituent parts provides a strong rationale for its investigation.

The 2,4,6-trifluorophenyl motif is known to enhance metabolic stability and membrane permeability.[2] The fluorine atoms can also modulate the pKa of nearby functional groups and influence binding affinity to target proteins.[3] The benzimidamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds, known to interact with targets such as serine proteases, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6] The combination of these two motifs in this compound presents a unique opportunity to explore novel chemical space and develop potent, selective, and pharmacokinetically favorable drug candidates.

Synthesis and Physicochemical Characterization

A practical and scalable synthesis of this compound can be achieved via the Pinner reaction, a well-established method for converting nitriles to imidates, which are then readily converted to the corresponding amidine hydrochloride.

Proposed Synthesis Route: The Pinner Reaction

The synthesis begins with the commercially available 2,4,6-Trifluorobenzonitrile. The Pinner reaction involves the acid-catalyzed addition of an alcohol to the nitrile, followed by treatment with ammonia to yield the desired benzimidamide hydrochloride.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-Trifluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (in ethanol)

Procedure:

-

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt).

-

Dissolve 2,4,6-Trifluorobenzonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

-

The product, the ethyl imidate hydrochloride (Pinner salt), will precipitate from the solution. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Step 2: Conversion to Benzimidamide Hydrochloride.

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

-

Add a solution of ammonia in ethanol dropwise to the suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether.

-

Dry the product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Predicted Physicochemical Properties

Computational modeling is an indispensable tool in modern drug discovery for predicting the physicochemical properties of novel compounds.[8][9] These predictions help in assessing the "drug-likeness" of a molecule and prioritizing synthetic efforts.[4][10]

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | ~228.6 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five). |

| cLogP | 1.5 - 2.5 | Indicates a balance of hydrophilicity and lipophilicity, favorable for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Suggests good potential for oral absorption and cell permeability. |

| pKa (of the amidinium ion) | 8.0 - 9.0 | The compound will be predominantly protonated at physiological pH, which can enhance solubility and interactions with certain targets. |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | Favorable for forming interactions with biological targets. |

Note: These values are estimations and should be experimentally verified.

Strategic Workflow for Early-Stage Drug Discovery

The investigation of a novel compound like this compound requires a systematic and multi-faceted approach. The following workflow outlines a logical progression from initial computational assessment to experimental validation.

In Silico Assessment and Target Prediction

The initial phase of investigation should leverage computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule, as well as to perform virtual screening against libraries of known biological targets.[8][9] Given the structural motifs, potential target classes include:

-

Serine Proteases: The benzamidine moiety is a well-known inhibitor of serine proteases like trypsin, where it mimics the guanidinium group of arginine.[11][12]

-

G-Protein Coupled Receptors (GPCRs): The rigid, aromatic scaffold is a common feature in GPCR ligands.[6][13]

-

Ion Channels: Benzamide derivatives have been identified as modulators of ion channels, such as the Kv1.3 potassium channel.[5][14]

Target Identification: An Affinity-Based Approach

A crucial step in understanding the mechanism of action of a novel compound is the identification of its molecular target(s).[15] Affinity chromatography is a powerful technique for this purpose.

Experimental Protocol: Target Identification using Affinity Chromatography

Materials:

-

Synthesized this compound

-

NHS-activated Sepharose beads

-

Cell lysate from a relevant cell line (e.g., a cancer cell line for oncology applications)

-

Wash buffers (e.g., PBS with varying salt concentrations)

-

Elution buffer (e.g., low pH glycine or a high concentration of the free compound)

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Step 1: Immobilization of the Ligand.

-

Couple the primary amine of a derivative of 2,4,6-Trifluorobenzimidamide to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates an affinity matrix.

-

Block any remaining active sites on the beads.

-

-

Step 2: Affinity Pull-Down.

-

Incubate the affinity matrix with the cell lysate to allow target proteins to bind to the immobilized ligand.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Step 3: Elution and Identification.

-

Elute the specifically bound proteins using an appropriate elution buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

In Vitro and Cell-Based Assays for Target Validation and Hit Confirmation

Once potential targets are identified, their interaction with this compound must be validated using biochemical and biophysical assays.[16] Subsequently, cell-based assays are employed to confirm that the compound exerts its effect in a more physiologically relevant context.[11][17]

Hypothetical Target: A Serine Protease (e.g., Trypsin-like)

-

Biochemical Assay: A fluorogenic substrate cleavage assay can be used to determine the IC₅₀ of the compound against the purified enzyme.

-

Biophysical Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kᴅ) and kinetics of the interaction.

-

Cell-Based Assay: A cell line overexpressing the target protease can be used to measure the inhibition of protease activity in a cellular environment.

Hypothetical Target: A G-Protein Coupled Receptor (GPCR)

-

Biochemical Assay: A radioligand binding assay can determine the compound's affinity for the receptor.

-

Cell-Based Assays:

-

A calcium flux assay (for Gq-coupled receptors) or a cAMP assay (for Gs/Gi-coupled receptors) can measure the functional consequence of receptor binding (agonist or antagonist activity).

-

Reporter gene assays can also be used to quantify downstream signaling events.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for early-stage drug discovery. Its synthesis is accessible, and its predicted physicochemical properties are favorable for developing a drug-like molecule. The strategic workflow outlined in this guide, combining computational prediction with robust experimental validation, provides a clear path for elucidating its biological targets and mechanism of action. Future work will involve the synthesis of a library of analogues to establish a structure-activity relationship (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable for advancing this novel chemical series towards preclinical development.

References

- Bock, A. et al. (2012). Method to prepare quinoline 3-carboxamides. WO 2012004338 A1.

- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2274.

- Cong, Z., et al. (2022). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry, 65(2), 1153–1184.

- Grande, F., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1894.

- Schmalhofer, W. A., et al. (2002). Benzamide derivatives as blockers of Kv1.3 ion channel. Biochemistry, 41(24), 7781-7794.

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Smolinski, M. P., & Dinsmore, C. J. (2012). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Molecular Oral Microbiology, 27(6), 445-457.

- Song, Y., et al. (2022).

- Szelenyi, S., et al. (2006). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. The International Journal of Biochemistry & Cell Biology, 38(5-6), 936-946.

- Varghese, J. N., et al. (1992). The structure of the complex of influenza virus neuraminidase with the inhibitor 2-deoxy-2,3-didehydro-N-acetylneuraminic acid.

- Wagener, M., & van der Neut, J. M. (2006). The quest for bioisosteric replacements.

- Wang, R., et al. (2015). The Application of Computational Drug Design in Anti-cancer Drug Discovery. Current Medicinal Chemistry, 22(35), 4149-4169.

- Wermuth, C. G. (2004). Bioisosterism in medicinal chemistry. Drug Discovery Today, 9(18), 793-794.

- Wilmouth, R. C., et al. (2001). The structure of a covalent intermediate in the reaction of the serine protease elastase with its inhibitor elastatinal. Journal of Molecular Biology, 313(2), 337-345.

- Zhang, M. Q. (2002). A new property of the benzamidine-based inhibitor of factor Xa, ZK-807834. Journal of Biological Chemistry, 277(46), 44146-44153.

- Zhou, Y., et al. (2016).

- Zuccotto, F., et al. (2010). The quest for bioisosteric replacements for the carboxylate group. Journal of Medicinal Chemistry, 53(1), 381-394.